molecular formula C12H9N3O3S3 B2565646 N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 301858-93-5

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2565646
M. Wt: 339.4
InChI Key: WQWKWTWCVMXEEI-UHFFFAOYSA-N
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Description

N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide is a chemical compound with the molecular formula C12H9N3O3S3 . It has an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . It is also known as SB-203580 and is a small molecule inhibitor of the p38 mitogen-activated protein kinase (MAPK) pathway.


Synthesis Analysis

The synthesis of benzothiazoles, which is a key component of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Molecular Structure Analysis

The molecular structure of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide consists of a total of 32 bonds, including 23 non-H bonds, 18 multiple bonds, 3 rotatable bonds, 3 double bonds, 15 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 nine-membered ring, 1 secondary amide (aromatic), and 1 sulfonamide (thio-/dithio-) .


Chemical Reactions Analysis

The synthesis of benzothiazoles involves a visible light mediated reaction from 2-aminothiophenol and aldehydes . An in situ-generated disulfide photosensitizes molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine promotes a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide include an average mass of 339.413 Da and a monoisotopic mass of 338.980591 Da . The molecular formula is C12H9N3O3S3 .

Scientific Research Applications

Synthesis and Potential Biological Activities

  • N-(1,3-benzothiazol-2-yl) derivatives, closely related to the chemical , have been synthesized and evaluated for their potential biological activities. For instance, a series involving a biphenyl benzothiazole-2-carboxamide structure demonstrated promising diuretic activity in vivo, highlighting the potential therapeutic applications of similar compounds in medical science (Yar & Ansari, 2009).

Antimicrobial and Antitumor Properties

  • Compounds structurally similar to N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, such as certain benzothiazole derivatives, have been synthesized and found to possess significant antimicrobial and antitumor properties. These findings suggest that structurally related compounds could have similar effects, indicating the importance of such compounds in the development of new therapeutic agents (Sowmya et al., 2018); (Ostapiuk et al., 2017).

Antibacterial Activities

  • Benzothiazole derivatives, which share a similar structural framework with N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide, have been shown to possess antibacterial activities. These studies underline the potential of such compounds in antibacterial applications, demonstrating their relevance in the field of pharmaceutical research (Ikpa et al., 2020).

Potential in Anticancer Research

  • Another significant area of application is in anticancer research. Certain benzothiazole and thiophene derivatives have been investigated for their antiproliferative activities, suggesting that compounds like N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could potentially play a role in developing new anticancer therapies (Mert et al., 2014).

Future Directions

The future directions of research on N-(6-Sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide could involve further exploration of its inhibitory effects on the p38 MAPK pathway. This could potentially lead to the development of new therapeutic strategies for diseases associated with inflammation. Additionally, the synthesis methods could be further optimized to improve yield and reduce environmental impact .

properties

IUPAC Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3S3/c13-21(17,18)7-3-4-8-10(6-7)20-12(14-8)15-11(16)9-2-1-5-19-9/h1-6H,(H2,13,17,18)(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQWKWTWCVMXEEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-sulfamoyl-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

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